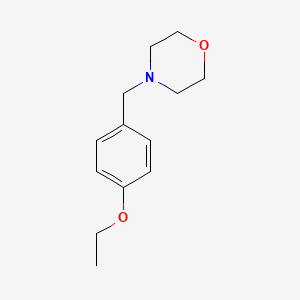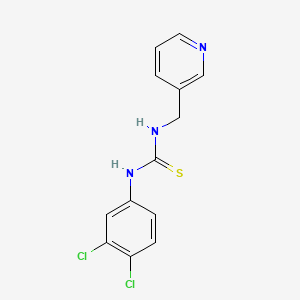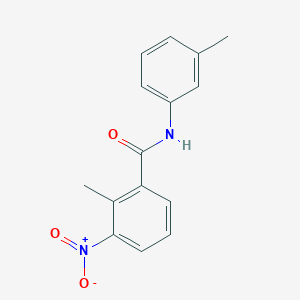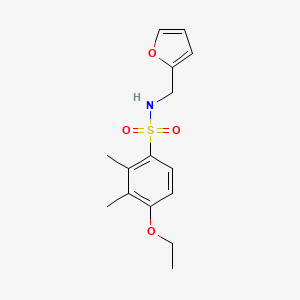
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide, also known as DMTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTM is a member of the acrylamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide may be able to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
実験室実験の利点と制限
One of the major advantages of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is relatively easy to synthesize and is readily available in large quantities. However, one limitation of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide. One area of research could focus on the development of new cancer therapies based on 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide. Specifically, researchers could explore the use of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research could be conducted to better understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide and its potential applications in the treatment of other diseases such as neurodegenerative diseases and oxidative stress-related diseases. Finally, researchers could explore the potential use of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide as a biomarker for cancer diagnosis and prognosis.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 2-thienylmethylamine to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to produce 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide. The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been extensively studied and optimized, resulting in high yields and purity of the compound.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a range of potential applications in scientific research. One of the most promising applications of 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide is in the field of cancer research. 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-19-14-7-5-12(10-15(14)20-2)6-8-16(18)17-11-13-4-3-9-21-13/h3-10H,11H2,1-2H3,(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOPAFACSDNOOY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)

![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)






![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)